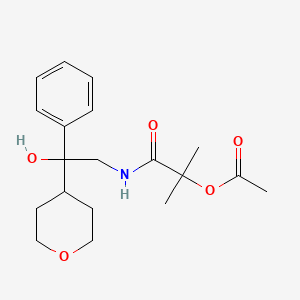
1-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate , also known by its CAS number 2180010-64-2 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H27NO5 with a molecular weight of 349.4 g/mol . Its structure includes a tetrahydropyran moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO5 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2180010-64-2 |
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory responses. In vitro assays have shown moderate inhibitory effects against COX-I and COX-II, with IC50 values indicating potential therapeutic applications in managing inflammation-related disorders .
- Antitumor Properties : The compound has been evaluated for its antitumor activity in various cancer cell lines. Research indicates that it may reduce tumor volume and weight in vivo without significant side effects, suggesting a favorable safety profile .
- Neuroprotective Effects : Emerging evidence points to neuroprotective capabilities, potentially beneficial in conditions such as Alzheimer's disease. The compound's ability to modulate pathways involved in neuroinflammation could be a mechanism for its protective effects .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:
- COX Enzyme Inhibition : The presence of the hydroxyl group allows for hydrogen bonding with the active site of COX enzymes, inhibiting their activity and thereby reducing the synthesis of pro-inflammatory prostanoids .
- P-glycoprotein Interaction : In vitro studies have shown that the compound interacts with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. This interaction may enhance its bioavailability and efficacy in target tissues .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Chahal et al. demonstrated that derivatives of this compound showed significant COX-II inhibition, with some derivatives exhibiting IC50 values lower than standard anti-inflammatory drugs like Celecoxib .
- In Vivo Efficacy : Research published in the Journal of Medicinal Chemistry reported on a series of analogs derived from this compound that displayed notable antitumor efficacy in mouse models, leading to reduced tumor growth without observable toxicity .
- Neuroprotective Effects : A recent investigation highlighted the neuroprotective properties of the compound in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease through modulation of neuroinflammatory pathways .
Eigenschaften
IUPAC Name |
[1-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-14(21)25-18(2,3)17(22)20-13-19(23,15-7-5-4-6-8-15)16-9-11-24-12-10-16/h4-8,16,23H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVDCWLZAFSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














